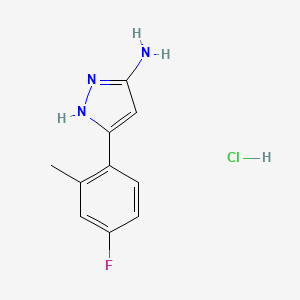
1-(2-Chloro-4-methoxyphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-methoxyphenyl)guanidine is a chemical compound belonging to the guanidine family. Guanidines are known for their high basicity and ability to form multiple hydrogen bonds, making them valuable in various biochemical and pharmaceutical applications. This compound, in particular, features a chloro and methoxy substituent on the phenyl ring, which can influence its reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-4-methoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methoxyaniline with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis, which provides a straightforward and efficient route to diverse guanidines . Industrial production methods often involve the use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .
Analyse Chemischer Reaktionen
1-(2-Chloro-4-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like acetonitrile, and mild to moderate temperatures. Major products formed from these reactions include substituted guanidines, amines, and urea derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-4-methoxyphenyl)guanidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-4-methoxyphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The chloro and methoxy substituents on the phenyl ring can enhance its binding affinity to specific targets, such as enzymes or receptors. This compound can modulate the activity of these targets by stabilizing or destabilizing their active conformations .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-4-methoxyphenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4-Methoxyphenyl)guanidine: Lacks the chloro substituent, which may result in different reactivity and biological activity.
1-(4-Chlorophenyl)guanidine: Lacks the methoxy substituent, which can influence its solubility and binding properties.
1-(2,4-Dichlorophenyl)guanidine: Contains an additional chloro group, which can further enhance its reactivity and binding affinity.
The uniqueness of this compound lies in its specific combination of chloro and methoxy substituents, which can provide a balance between reactivity and stability, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C8H10ClN3O |
|---|---|
Molekulargewicht |
199.64 g/mol |
IUPAC-Name |
2-(2-chloro-4-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H10ClN3O/c1-13-5-2-3-7(6(9)4-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI-Schlüssel |
GTLFKOOQIRYWNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)N=C(N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-[(5-Isoquinolyloxy)methyl]-3-isoxazolyl][4-(methoxymethyl)-1-piperidyl]methanone](/img/structure/B13691858.png)





![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)

![4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13691917.png)



![2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B13691943.png)
